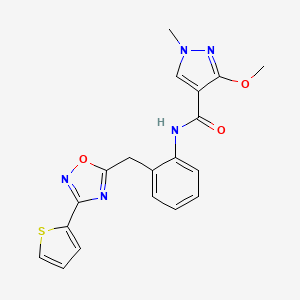

3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-24-11-13(19(22-24)26-2)18(25)20-14-7-4-3-6-12(14)10-16-21-17(23-27-16)15-8-5-9-28-15/h3-9,11H,10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUAHQVQIOHEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The key steps include:

Formation of 1H-pyrazole-4-carboxamide: This is achieved by the reaction of a substituted hydrazine with an appropriate β-ketoester under reflux conditions in an acidic medium.

Introduction of the oxadiazole ring: This involves the cyclization of a nitrile oxide intermediate, which can be generated in situ by the reaction of an amidoxime with a chlorinating agent.

Coupling with thiophene: The oxadiazole ring is then coupled with thiophene using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.

Industrial Production Methods

For industrial-scale production, optimization of the above synthetic route is crucial. Key factors include the selection of solvents, temperature control, and the use of high-yield catalysts. Continuous flow reactors can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation at the methoxy or thiophene moieties, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically target the pyrazole or oxadiazole rings, potentially yielding dihydropyrazoles or reduced oxadiazole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or at the sulfur atom in the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: Catalysts like palladium or copper are used in cross-coupling reactions, while Lewis acids can facilitate electrophilic substitutions.

Major Products

The major products formed depend on the specific reagents and conditions used in the reactions. For instance:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Yield of dihydropyrazole derivatives.

Substitution: Varied functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules due to its multifunctional structure.

Biology

In biological studies, derivatives of this compound are investigated for their biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.

Industry

In industrial applications, such compounds can be used in the development of advanced materials, such as organic semiconductors or novel polymers.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide is typically determined by its interactions with specific molecular targets:

Molecular Targets: Enzymes or receptors that the compound binds to, thereby modulating their activity.

Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity. For example, it might inhibit a key enzyme in a pathogen's metabolic pathway, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

1H-pyrazole-4-carboxamide derivatives

Thiophene-containing compounds

1,2,4-Oxadiazole derivatives

Uniqueness

What makes 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide unique is its combination of functional groups which confer a unique set of chemical reactivity and biological activity profiles, distinguishing it from other similar compounds.

Through this detailed look at this compound, we've explored its synthesis, reactions, and broad range of applications, showcasing its significance in scientific research and industry.

Biological Activity

Chemical Structure and Properties

The compound features several key structural components:

- 3-Methoxy group : Enhances lipophilicity and may influence receptor binding.

- 1-Methyl group : Affects the electronic properties of the molecule.

- N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl) : This moiety is crucial for its biological interactions.

- 1H-pyrazole-4-carboxamide : Known for various pharmacological activities.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of oxadiazole derivatives, which include the 1,2,4-oxadiazole ring present in this compound. Studies indicate that such compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the oxadiazole ring have shown effectiveness against Mycobacterium bovis and other pathogens .

Anticancer Potential

The anticancer activity of similar compounds has been documented extensively. For example, derivatives of 1,3,4-oxadiazoles have demonstrated potent activity against various cancer cell lines:

- IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines were reported to be as low as 0.67 µM .

This suggests that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The methoxy and methyl groups may enhance binding affinity to specific receptors involved in signaling pathways related to cancer and antimicrobial responses .

Study 1: Antitumor Activity

A study evaluated the effects of a series of oxadiazole derivatives on various cancer cell lines. The most potent compound exhibited an IC50 value of 0.24 µM against EGFR, highlighting the potential for targeted therapy in cancers driven by this receptor .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several oxadiazole derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated a strong correlation between structural modifications and increased antimicrobial potency, suggesting that similar modifications in the target compound could enhance its effectiveness .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide, and how can reaction yields be optimized?

The synthesis involves multi-step heterocyclic coupling. Key steps include:

- Oxadiazole formation : React thiophene-2-carboxamide derivatives with hydroxylamine and carbon disulfide under reflux, followed by cyclization with acetic anhydride .

- Pyrazole-carboxamide coupling : Use a palladium-catalyzed cross-coupling reaction between the oxadiazole intermediate and a pre-functionalized pyrazole-carboxamide. Solvent choice (e.g., DMF or ethanol) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) critically influence yields .

- Optimization : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of oxadiazole to pyrazole precursor). Recrystallization from ethanol/water mixtures improves purity (64–74% yields reported for analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), methyl (-CH₃, δ ~2.5 ppm), and aromatic protons (thiophene δ 6.8–7.5 ppm; pyrazole δ 7.2–8.1 ppm). Carboxamide NH appears as a broad singlet (δ ~10–12 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 450.12) .

Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazole-oxadiazole hybrids show MIC values of 8–32 µg/mL in related studies .

- Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM have been reported for structurally similar compounds .

- Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Low solubility (logP ~3.5) may explain discrepancies .

- Metabolite identification : Use hepatic microsome assays to detect oxidative metabolites (e.g., sulfoxidation of thiophene) that may reduce efficacy .

- Dose optimization : Conduct dose-response studies to align in vitro IC₅₀ with plasma concentrations achievable in vivo .

Q. What computational strategies are suitable for predicting binding modes and selectivity of this compound toward target proteins?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The oxadiazole moiety may form π-π stacking with Phe residues, while the carboxamide hydrogen-bonds to Arg120 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR modeling : Develop models using descriptors like polar surface area (PSA) and H-bond donors to predict activity against related targets .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance oxidative stability .

- Heterocycle replacement : Substitute thiophene with furan or pyrrole to alter π-electron density and improve binding affinity .

- Bioisosteres : Replace the oxadiazole with a 1,2,4-triazole to evaluate effects on metabolic stability .

Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; acidic conditions (pH <3) may hydrolyze the oxadiazole ring .

- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy detects photooxidation of the thiophene moiety .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for similar compounds) .

Methodological Notes

- Data interpretation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Contradictory results : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance .

- Safety protocols : Handle dimethylformamide (DMF) under fume hoods due to toxicity; use PPE for powdered compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.